Mammaglobin-A precursor (2-10)
Description
Properties
sequence |
KLLMVLMLA |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Mammaglobin-A precursor (2-10) |
Origin of Product |
United States |
Molecular and Cellular Biology of Mammaglobin a and Its 2 10 Precursor
Genomic Organization and Transcriptional Regulation of the SCGB2A2 Gene
The human gene encoding Mammaglobin-A, officially designated as Secretoglobin Family 2A Member 2 (SCGB2A2), is a well-documented genetic marker associated with breast tissue. cloud-clone.com Its genomic and regulatory features have been a subject of significant research, particularly in the context of breast cancer.
The SCGB2A2 gene is located on chromosome 11, specifically in the q12.3 band. cloud-clone.comnih.gov This region of chromosome 11 is known to harbor a cluster of secretoglobin family members. springermedizin.de The gene itself is relatively small, comprising three exons and two introns that span a region of approximately 3,003 base pairs. nih.gov
Promoter Elements and Regulatory Factors Influencing SCGB2A2 Expression
The transcriptional control of the SCGB2A2 gene is intricate, involving a promoter and enhancer elements that ensure its tissue-specific expression. Research has identified that the crucial elements governing the specificity of SCGB2A2 expression are located within the initial 345 base pairs upstream of the protein-coding sequence. zlfzyj.com Furthermore, a potent enhancer element has been discovered several kilobases upstream from this minimal promoter, which significantly boosts gene expression. zlfzyj.com
The expression of SCGB2A2 is influenced by a variety of transcription factors that bind to specific sites within its promoter region. While the expression does not appear to be significantly influenced by steroid hormones, other regulatory mechanisms are at play. springermedizin.demdpi.com For instance, Yin Yang 1 (YY1) and Nkx2.5 binding sites have been identified as key regulatory elements. zlfzyj.com Deletion of the YY1 binding element has been shown to decrease both the activity and specificity of the MGA promoter. zlfzyj.com The expression of SCGB2A2 has also been positively correlated with estrogen receptor (ER) status in breast tumors, suggesting an indirect link to hormone signaling pathways. nih.govnih.gov
| Regulatory Factor | Predicted Binding Site in SCGB2A2 Promoter | Influence on Expression |
| aMEF-2 | Yes | Predicted to regulate expression |
| MEF-2A | Yes | Predicted to regulate expression |
| p53 | Yes | Predicted to regulate expression |
| POU3F2 | Yes | Predicted to regulate expression |
| Yin Yang 1 (YY1) | Yes | Plays an essential role; deletion decreases activity and specificity |
| Nkx2.5 | Yes | Deletion reduces promoter specificity |
| GATA-3 | - | Expression is highly correlated with SCGB2A2 in luminal breast carcinomas |
| Estrogen Receptor (ER) | Indirect | Expression is significantly higher in ER-positive tumors |
This table summarizes key transcription factors and regulatory elements identified to influence SCGB2A2 gene expression, based on predictive models and experimental data. nih.govzlfzyj.comnih.govresearchgate.net
Basal and Induced Expression Patterns of SCGB2A2 mRNA in Relevant Cellular Contexts
The expression of SCGB2A2 mRNA is highly specific to mammary tissue, a characteristic that has positioned it as a key biomarker. uniprot.org In normal tissues, the highest levels of SCGB2A2 mRNA are found in the breast and uterine cervix, with significant expression also detected in skin. nih.govspringermedizin.de
In the context of cancer, SCGB2A2 is markedly overexpressed in a high percentage of both primary and metastatic breast tumors. zlfzyj.comuniprot.org Studies have reported that mammaglobin mRNA levels can be elevated by at least 10-fold in breast tumor biopsies relative to normal breast tissue. uniprot.orguscnk.com This overexpression is a common feature across various types of breast adenocarcinoma, regardless of tumor differentiation. nih.gov Beyond breast cancer, SCGB2A2 expression has been noted in other malignancies, particularly those of gynecologic origin, such as endometrial and cervical cancer, as well as in tumors of the sweat and salivary glands. springermedizin.demdpi.commet-hilab.orgresearchgate.net
The induction of SCGB2A2 expression can be influenced by cytokines. For example, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) has been shown to induce mammaglobin expression in cell lines. nih.gov This suggests that the tumor microenvironment and inflammatory signals can modulate the transcription of the SCGB2A2 gene.
Biosynthesis and Post-Translational Processing of Mammaglobin-A
The journey from the SCGB2A2 gene to a functional protein involves several critical steps of synthesis and modification. The product of the gene, Mammaglobin-A, is a 93-amino acid polypeptide. nih.govspringermedizin.de Its biosynthesis and subsequent processing are key to its various cellular roles and localizations.
Protein Synthesis and Subcellular Localization of Full-Length Mammaglobin-A
The SCGB2A2 mRNA is translated into a pre-protein that includes a hydrophobic leader sequence, also known as a signal peptide, at its N-terminus. dbiosys.comresearchgate.net This signal peptide, comprising the first 18 or 19 amino acids, directs the protein into the secretory pathway. nih.govuniprot.org Following synthesis, the full-length Mammaglobin-A protein is found in several subcellular locations. Primarily, it is a secreted protein, found in the extracellular space. nih.govnih.gov However, it is also abundantly detected in the cytoplasm of breast ductal and lobular epithelial cells. nih.govproteinatlas.org
Interestingly, a portion of Mammaglobin-A can also be associated with the cell membrane. oup.comdtic.mil Predictive analyses have identified a potential transmembrane domain at the N-terminus of the protein (amino acid residues 9-18), which partially overlaps with the signal peptide. springermedizin.deoup.com This suggests a dual pathway: cleavage of the signal peptide leads to secretion, while retention of this N-terminal fragment may anchor the protein to the cell membrane. oup.com
Proteolytic Pathways and Enzyme Systems Involved in Mammaglobin-A Cleavage and Peptide Generation
Proteolytic processing is a fundamental step in the maturation and function of Mammaglobin-A. The most well-documented cleavage event is the removal of the N-terminal signal peptide. N-terminal sequencing has confirmed that the mature, secreted form of Mammaglobin-A begins after the cleavage of this signal sequence, which occurs after amino acid 19. nih.gov This processing is essential for its secretion and for its ability to form a heterodimeric complex with another secretoglobin, lipophilin B. nih.govoup.com
In addition to signal peptide cleavage, Mammaglobin-A undergoes further proteolytic processing, particularly in the context of the immune system. The protein can be processed by the proteasome, a multi-catalytic protease complex within the cell. This process breaks down the protein into smaller peptides. These peptides can then be presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, such as HLA-A2 and HLA-A3, for recognition by CD8+ cytotoxic T lymphocytes (CTLs). proteinatlas.org This pathway is a critical component of the anti-tumor immune response.
Mechanisms of Mammaglobin-A Precursor (2-10) Formation
The Mammaglobin-A precursor (2-10) is a specific nine-amino-acid peptide fragment with the sequence KLLMVLMLA. proteinatlas.org This peptide is not a precursor in the traditional sense of being a larger, unprocessed protein. Instead, it is a product of the proteolytic degradation of the full-length Mammaglobin-A protein.
The formation of the (2-10) peptide is a key event in the adaptive immune response to cells expressing Mammaglobin-A. Following its synthesis, the full-length Mammaglobin-A protein is targeted for degradation, likely through the ubiquitin-proteasome system. The proteasome cleaves the protein into various small peptides, including the (2-10) fragment. This specific peptide has been identified as a T-cell epitope, a part of an antigen that is recognized by the immune system. Specifically, the KLLMVLMLA peptide binds to the HLA-A3 molecule and is presented on the surface of breast cancer cells. proteinatlas.org This surface presentation allows for the recognition and subsequent killing of the tumor cells by mammaglobin-specific CD8+ T-cells, highlighting the peptide's role in cancer immunosurveillance.
| Compound/Fragment | Amino Acid Position | Molecular Mass (Predicted) | Description |
| Full-length Mammaglobin-A (pre-protein) | 1-93 | ~10.5 kDa | The initial translation product including the signal peptide. springermedizin.de |
| Signal Peptide | 1-19 | ~2 kDa | N-terminal sequence directing the protein to the secretory pathway; cleaved off during processing. nih.gov |
| Mature Mammaglobin-A | 20-93 | ~8.5 kDa (protein only) | The processed, secreted form of the protein, which can be glycosylated. nih.gov |
| Mammaglobin-A precursor (2-10) | 2-10 | ~1 kDa | A peptide epitope (KLLMVLMLA) generated by proteasomal cleavage, presented by HLA-A3 molecules. proteinatlas.org |
This table provides an overview of Mammaglobin-A and its key processed forms.
Intracellular Trafficking and Secretion Pathways of Mammaglobin-A and its Fragments
The journey of Mammaglobin-A (SCGB2A2) from gene transcription to its final cellular or extracellular destination is a regulated process involving distinct intracellular trafficking and secretion pathways. As a member of the secretoglobin family, its primary role is that of a secreted protein, but evidence also points to a membrane-associated form, suggesting multiple post-translational routes. mdpi.comwikipedia.orgnih.govmdpi.com The trafficking of Mammaglobin-A and its precursor fragments is fundamental to its biological functions and its utility as a biomarker. nih.govresearchgate.net
Mammaglobin-A is a 93-amino-acid protein encoded by the SCGB2A2 gene. mdpi.commdpi.com Structural prediction analyses have identified a potential N-terminal signal peptide. nih.govscispace.com This short sequence of amino acids is critical for directing the newly synthesized protein into the secretory pathway, which typically begins at the endoplasmic reticulum (ER).
Two primary pathways have been proposed for the trafficking of Mammaglobin-A following its synthesis:
The Classical Secretory Pathway : This route begins with the cleavage of the signal peptide. Once the signal peptide is removed, the mature Mammaglobin-A protein is considered a cytoplasmic protein that is processed through the Golgi apparatus, packaged into secretory vesicles, and subsequently released from the cell. nih.govscispace.com This is supported by the detection of Mammaglobin-A in the culture medium of positive breast cancer cell lines and in the serum of breast cancer patients. nih.gov This pathway aligns with the protein's classification as a secretoglobin. mdpi.commdpi.com
The Membrane-Association Pathway : An alternative hypothesis suggests that under certain conditions, the N-terminal signal peptide may not be cleaved. nih.govscispace.com This could result in the protein being transported and anchored to the cell membrane. The N-terminal region of Mammaglobin-A contains a stretch of hydrophobic amino acids, which could function as a transmembrane domain. researchgate.net Research has provided evidence for this pathway, with studies detecting Mammaglobin-A in the membrane fraction of breast cancer cells and observing its presence on the cell surface through immunofluorescent staining. nih.govresearchgate.netnih.gov This membrane-associated form is a key target for potential therapeutic and diagnostic strategies. nih.govnih.gov
Evidence from immunohistochemical studies corroborates the existence of these dual pathways, revealing both cytoplasmic and membrane staining patterns for Mammaglobin-A in breast cancer cells. nih.gov The precise molecular mechanisms that determine whether the protein is fully secreted or remains tethered to the cell membrane are still under investigation but indicate that both pathways are functional. nih.gov
The table below summarizes the key cellular components and their proposed functions in the trafficking and secretion of Mammaglobin-A.
| Cellular Component | Proposed Role in Mammaglobin-A Trafficking | Supporting Evidence |
| Signal Peptide | Directs the nascent protein to the endoplasmic reticulum; its cleavage is a key step for the classical secretory pathway. nih.govscispace.com | Predictive analysis of the protein structure identifies a potential signal peptide. nih.govscispace.com |
| Endoplasmic Reticulum (ER) | Site of initial protein synthesis, folding, and modification for secreted and membrane-bound proteins. | As a secretory protein with a signal peptide, Mammaglobin-A is presumed to enter the canonical ER-Golgi pathway. string-db.org |
| Golgi Apparatus | Further processes, sorts, and packages Mammaglobin-A into vesicles for transport to the cell membrane for secretion. | This is the standard pathway for secreted proteins following ER processing. string-db.org |
| Secretory Vesicles | Transport mature Mammaglobin-A from the Golgi to the plasma membrane for exocytosis (secretion). | Detection of Mammaglobin-A in the extracellular medium of cultured cells supports vesicular release. nih.gov |
| Plasma Membrane | The final barrier for secretion or the site of anchoring for the membrane-associated form. nih.govresearchgate.net | Western blot and immunofluorescence have confirmed the presence of Mammaglobin-A on the cell surface. nih.govnih.gov |
Structural and Epitope Characterization of Mammaglobin a Precursor 2 10
Amino Acid Sequence Analysis and Peptide Identity (KLLMVLMLA)
The mammaglobin-A precursor (2-10) is a peptide fragment derived from the full-length mammaglobin-A protein. dtic.milnih.gov Its primary structure consists of the nine-amino-acid sequence Lysine-Leucine-Leucine-Methionine-Valine-Leucine-Methionine-Leucine-Alanine, commonly represented by the single-letter code KLLMVLMLA. dtic.milnih.govresearchgate.net This specific sequence has been identified as a potential epitope for cytotoxic T lymphocytes (CTLs), which play a crucial role in the immune response against tumor cells. nih.govnih.gov
The mammaglobin-A protein itself is a 10 kDa glycoprotein (B1211001) that is overexpressed in a high percentage of human breast tumors. dtic.milresearchgate.net The identification of immunogenic peptides like KLLMVLMLA from this protein is a key step in the development of targeted immunotherapies for breast cancer. nih.govnih.gov
Conformational Prediction and Peptide Ligand Motifs
The ability of a peptide to elicit an immune response is closely linked to its three-dimensional structure and its capacity to bind to Major Histocompatibility Complex (MHC) molecules. While detailed crystallographic data for the isolated KLLMVLMLA peptide is not extensively available, its interaction with MHC molecules provides insights into its likely conformation.
Peptide ligand motifs are specific patterns of amino acids within a peptide that are critical for binding to a particular MHC allele. For HLA-A2, a common human MHC class I allele, the binding groove typically accommodates 9-mer peptides. These peptides often have anchor residues at specific positions (usually P2 and P9) that fit into corresponding pockets of the MHC molecule. The KLLMVLMLA sequence, with leucine (B10760876) at position 2 and alanine (B10760859) at position 9, aligns with the known binding motifs for certain HLA alleles, contributing to its recognition by the immune system.
Interaction with Major Histocompatibility Complex (MHC) Molecules
The presentation of peptide antigens by MHC molecules on the surface of cells is a fundamental process for T-cell recognition. The KLLMVLMLA peptide has been investigated for its ability to bind to MHC class I molecules, a prerequisite for the activation of CD8+ cytotoxic T lymphocytes.
HLA Class I Binding Algorithms and Prediction of Peptide-MHC Affinity
Computational algorithms are widely used to predict the binding affinity of peptides to various HLA class I alleles. These prediction tools analyze the amino acid sequence of a peptide and estimate its likelihood of binding to specific MHC molecules based on known binding motifs and experimental data.
Several studies have utilized HLA class I-peptide binding computer algorithms to identify potential T-cell epitopes from the mammaglobin-A protein. nih.govnih.gov The KLLMVLMLA sequence was identified as a candidate epitope through such in silico analyses, which predicted its ability to bind to certain HLA molecules. nih.govresearchgate.net These predictions are often based on the estimated half-time of dissociation of the peptide-MHC complex, with a longer half-time indicating a more stable interaction.
Specificity for HLA-A2 Alleles in Mammaglobin-A Precursor (2-10) Binding
Research has specifically highlighted the interaction between the mammaglobin-A precursor (2-10) peptide and the HLA-A2 allele. dtic.milnih.gov HLA-A2 is a prevalent allele in the human population, making peptides that bind to it valuable candidates for cancer vaccines.
The KLLMVLMLA peptide, also referred to as Mam-A2.2 in some studies, was identified as an HLA-A2-restricted epitope. nih.govnih.gov This means that it is recognized by T-cells in the context of the HLA-A2 molecule. Experimental assays, such as IFN-gamma ELISPOT, have confirmed that CD8+ CTLs from breast cancer patients can react to the KLLMVLMLA peptide. nih.gov Interestingly, high reactivity to this specific epitope has also been observed in healthy individuals. nih.govresearchgate.net The binding of KLLMVLMLA to HLA-A2 has been further validated using T2 cells, which are deficient in presenting endogenous peptides and are commonly used in MHC stabilization assays. nih.gov
Below is a data table summarizing the characteristics of the Mammaglobin-A precursor (2-10) peptide.
| Characteristic | Description |
| Peptide Name | Mammaglobin-A precursor (2-10) |
| Alternate Name | Mam-A2.2 nih.govnih.gov |
| Amino Acid Sequence | KLLMVLMLA |
| Length | 9 amino acids |
| Source Protein | Mammaglobin-A |
| Associated MHC Allele | HLA-A2 dtic.milnih.gov |
Immunological Recognition and Cellular Responses to Mammaglobin a Precursor 2 10
Antigen Processing and Presentation of Mammaglobin-A-Derived Epitopes
The journey of the Mammaglobin-A precursor (2-10) epitope from an intracellular protein to a cell-surface ligand for T-cell recognition involves a series of well-orchestrated cellular processes. This pathway ensures that fragments of this tumor-associated antigen are appropriately displayed by Major Histocompatibility Complex (MHC) class I molecules for surveillance by the immune system.
For an endogenous protein like Mammaglobin-A to be presented on MHC class I molecules, it must first be degraded into smaller peptides by the proteasome. These resulting peptides are then transported from the cytoplasm into the endoplasmic reticulum by the Transporter Associated with Antigen Processing (TAP).
Research utilizing TAP-deficient T2 cells has provided insight into this process for Mammaglobin-A epitopes. T2 cells lack a functional TAP transporter, making them unable to present peptides derived from endogenous cytosolic proteins on their HLA class I molecules. However, these cells can be "loaded" externally with peptides that bind to surface HLA molecules. Studies have successfully generated CD8+ T cell lines by stimulating them with TAP-deficient T2 cells that were loaded with the Mammaglobin-A precursor (2-10) peptide. This demonstrates that the peptide can effectively bind to HLA molecules on the cell surface, bypassing the need for intracellular processing and transport.
Furthermore, the unbiased identification of Mammaglobin-A epitopes by priming T cells with dendritic cells engineered to express the full-length Mammaglobin-A protein confirms that the (2-10) epitope is naturally processed and presented by cells with intact antigen presentation machinery. The ability of T-cells specific for this epitope to recognize and lyse breast cancer cells further supports that Mammaglobin-A precursor (2-10) undergoes conventional proteasomal processing and TAP-dependent transport for MHC class I presentation in tumor cells.
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are critical for initiating T-cell responses. The maturation state of DCs dictates their ability to activate naive T cells. Immature DCs are specialized in antigen capture, while mature DCs upregulate MHC and co-stimulatory molecules (like CD80 and CD86), enhancing their capacity to present antigens and activate T lymphocytes.
In preclinical models, DCs have been effectively used to present the Mammaglobin-A precursor (2-10) epitope and activate specific T cells. This is achieved by pulsing DCs with the synthetic KLLMVLMLA peptide or with the full-length recombinant Mammaglobin-A protein. The process often involves culturing patient-derived monocytes in the presence of cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to differentiate them into immature DCs. Subsequent exposure to the Mammaglobin-A antigen triggers their maturation.
Another effective strategy involves transducing DCs with vectors that force the expression of the Mammaglobin-A protein. This ensures that the protein is endogenously processed, and its derived epitopes, including (2-10), are naturally presented on the DC's MHC molecules. These mature, antigen-loaded DCs are then capable of potently stimulating and expanding populations of T cells specific for the Mammaglobin-A precursor (2-10) epitope.
T-Lymphocyte Activation and Specificity
The presentation of the Mammaglobin-A precursor (2-10) epitope by APCs leads to the activation and expansion of T lymphocytes, specifically CD8+ cytotoxic T lymphocytes (CTLs), which are capable of directly killing tumor cells.
The KLLMVLMLA peptide, derived from the Mammaglobin-A precursor, is recognized by CD8+ CTLs from breast cancer patients. A key feature of this epitope is its ability to be presented by multiple HLA class I alleles, a phenomenon known as promiscuity. This broadens its potential applicability as a vaccine component across a diverse patient population. Research has demonstrated that the (2-10) epitope is recognized in the context of at least three different HLA molecules: HLA-A2, HLA-A3, and HLA-B7.
Interestingly, while reactivity to many tumor antigens is confined to cancer patients, studies have shown that healthy individuals can also exhibit high T-cell reactivity to the Mammaglobin-A (2-10) epitope, particularly in the context of HLA-A2.
| Epitope Designation | Amino Acid Sequence | Position | HLA Restriction | Reference |
|---|---|---|---|---|
| Mam-A2.2 | KLLMVLMLA | 2-10 | HLA-A2 | |
| Mam-A3.3 | KLLMVLMLA | 2-10 | HLA-A3 | |
| MGBA B7.6 | KLLMVLMLA | 2-10 | HLA-B7 |
The frequency of T cells specific for a particular antigen in the peripheral blood, known as precursor frequency, can be an indicator of an ongoing or previous immune response. Limiting dilution analysis has been used to determine the precursor frequency of Mammaglobin-A reactive T cells in breast cancer patients compared to healthy individuals.
Studies have found that the frequency of Mammaglobin-A-reactive CD8+ CTLs in the peripheral blood of breast cancer patients is significantly higher than that observed in healthy female controls. This suggests that the expression of Mammaglobin-A by tumors in patients leads to the expansion of T cells that recognize this antigen. Despite the lower average frequency in healthy donors, the presence of reactive T cells indicates a pre-existing repertoire capable of responding to the antigen.
| Cohort | Mean Precursor Frequency (± SD) | P-value (vs. Healthy Controls) | Reference |
|---|---|---|---|
| Breast Cancer Patients | 2.4 x 10-5 ± 1.8 x 10-5 | P = 0.03 | |
| Healthy Female Controls | 0.39 x 10-5 ± 0.52 x 10-5 | N/A |
T-cell lines specific for the Mammaglobin-A precursor (2-10) epitope have been successfully generated in vitro from both breast cancer patients and healthy donors. These cell lines provide a valuable tool for characterizing the functional capabilities of T cells that recognize this epitope.
The functionality of these T-cell lines is typically assessed through several assays:
Proliferation Assays: These assays measure the ability of T cells to proliferate upon stimulation with the specific peptide. CD8+ T cell lines have shown significantly high proliferative responses when exposed to the KLLMVLMLA peptide or to full-length recombinant Mammaglobin-A protein.
Cytokine Release Assays (e.g., IFN-γ ELISPOT): Upon recognition of their target, activated CD8+ T cells release effector cytokines, most notably Interferon-gamma (IFN-γ). IFN-γ ELISPOT assays have been widely used to confirm the reactivity of T cells from breast cancer patients against the (2-10) epitope.
Cytotoxicity Assays: The defining function of CTLs is their ability to kill target cells. T-cell lines specific for the (2-10) epitope have demonstrated significant, antigen-specific cytotoxic activity. They are capable of lysing peptide-pulsed target cells as well as Mammaglobin-A-positive, HLA-matched breast cancer cell lines. This killing is MHC-restricted, confirming the specificity of the interaction.
| Functional Assay | Description | Observed Outcome for (2-10) Specific T-Cells | Reference |
|---|---|---|---|
| IFN-γ ELISPOT | Measures the number of IFN-γ secreting cells upon antigen stimulation. | Positive reactivity from CD8+ T cells of breast cancer patients. | |
| Proliferation Assay | Measures T-cell division in response to antigen. | Significant proliferation in the presence of recombinant mammaglobin or the (2-10) peptide. | |
| Cytotoxicity (Lysis) Assay | Measures the ability of CTLs to kill target cells. | Antigen-specific killing of peptide-pulsed dendritic cells and HLA-matched, mammaglobin-A-positive breast cancer cells. |
Mechanisms of Immune Tolerance and Autoreactivity to Mammaglobin-A Precursor (2-10)
Mammaglobin-A, as a protein expressed in normal breast epithelium, is considered a self-antigen. nih.govbiocare.net Consequently, the immune system is expected to exhibit tolerance to its components, including the Mammaglobin-A precursor (2-10) peptide. This tolerance is established through central and peripheral mechanisms that prevent the activation of self-reactive lymphocytes, thereby avoiding autoimmunity. nih.govimmunopaedia.org.za However, the significant overexpression of Mammaglobin-A in approximately 80% of primary breast tumors can disrupt this state of tolerance, leading to an autoreactive immune response. nih.govnih.govresearchgate.net
The immune system's ability to differentiate between self and non-self is critical, and mechanisms of tolerance are in place to prevent attacks on the body's own tissues. immunopaedia.org.za For self-antigens like Mammaglobin-A, T lymphocytes that could strongly recognize its peptides are often deleted during their development in the thymus (central tolerance) or are inactivated in the periphery (peripheral tolerance). nih.govimmunopaedia.org.za It is theorized that under normal physiological conditions, individuals display specific T-cell unresponsiveness, or tolerance, towards mammaglobin. dtic.mil
Despite this, the immune system retains a repertoire of T cells capable of recognizing Mammaglobin-A-derived epitopes. The aberrant and high-level expression of Mammaglobin-A in breast cancer cells creates a scenario where the antigen concentration surpasses the threshold for maintaining tolerance. nih.govmdpi.com This overexpression allows for enhanced processing and presentation of Mammaglobin-A peptides, such as the (2-10) epitope, on Major Histocompatibility Complex (MHC) class I molecules, leading to the activation of specific CD8+ cytotoxic T lymphocytes (CTLs). nih.govdtic.mil
Research indicates that a pre-existing immune response to Mammaglobin-A epitopes can be found in patients with breast cancer positive for Mammaglobin-A. nih.gov Studies have demonstrated that the frequency of mammaglobin-reactive T cells is significantly higher in breast cancer patients compared to healthy female individuals. dtic.mil This suggests that while tolerance may be maintained at the low expression levels seen in normal tissue, the overexpression in tumors is sufficient to break this tolerance and initiate an anti-tumor immune response. nih.govdtic.mil
Interestingly, high reactivity to the Mammaglobin-A precursor (2-10) epitope has also been observed in healthy individuals, not just in cancer patients. nih.govresearchgate.net This finding suggests that T cells specific for this peptide are part of the normal T-cell repertoire and are not completely deleted by central tolerance mechanisms. These cells may exist in a state of anergy or be controlled by regulatory T cells in healthy individuals but can be activated when presented with the high levels of antigen characteristic of a tumor environment. dtic.milfrontiersin.org The activation of these pre-existing T-cell populations is a key aspect of the autoreactivity seen against Mammaglobin-A-expressing tumors. nih.gov
The following table summarizes research findings on the reactivity of CD8+ T cells to the Mammaglobin-A precursor (2-10) epitope in different study populations.
| Study Population | Assay Used | Key Findings Regarding Mammaglobin-A (2-10) Reactivity | Reference |
| Breast Cancer Patients | IFN-gamma ELISPOT assay | CD8+ CTLs from patients reacted to the (2-10) epitope, among others. | nih.govresearchgate.net |
| Healthy Individuals | IFN-gamma ELISPOT assay | Showed high reactivity to the (2-10) epitope, indicating a pre-existing T-cell repertoire. | nih.govresearchgate.net |
| Breast Cancer Patients vs. Healthy Females | T-cell Proliferation & CTL Assays | The frequency of mammaglobin-specific proliferating T cells and CTLs was significantly higher in breast cancer patients. | dtic.mil |
| HLA-A2+ Breast Cancer Patients | In vitro stimulation | CD8+ T cell lines generated against the peptide showed significant proliferative responses and CTL activity. | dtic.mil |
This dynamic between tolerance and autoreactivity makes the Mammaglobin-A precursor (2-10) a significant target for cancer immunotherapy. The existence of a natural T-cell repertoire capable of recognizing this epitope provides a foundation for therapeutic strategies, such as vaccines, which aim to amplify this specific anti-tumor immune response. nih.govmdpi.com
Analytical Methodologies for Research on Mammaglobin a Precursor 2 10
Peptide Synthesis and Purification Techniques for Research Applications
The generation of specific peptide fragments like Mammaglobin-A precursor (2-10) for research purposes, such as T-cell stimulation assays, relies on precise chemical synthesis and purification methods.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides for research applications. pitt.edu This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. pitt.edu Automated synthesizers, often utilizing microwave assistance for improved efficiency, are commonly employed. northwestern.edu For instance, a library of overlapping 15-amino-acid-long peptides spanning the entire Mammaglobin-A protein has been synthesized to systematically identify T-cell epitopes. nih.gov
Purification Techniques: Following synthesis and cleavage from the resin, the crude peptide product contains the desired sequence along with various truncated or modified peptides. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the gold standard for purifying the synthesized peptides to a high degree of homogeneity. northwestern.edu This technique separates the target peptide from impurities based on differences in hydrophobicity. The purity of the final product is then typically verified using analytical HPLC and mass spectrometry. northwestern.edu
Mass Spectrometry-Based Identification and Quantification of Mammaglobin-A Peptides
Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of proteins and their constituent peptides.
Peptide Identification: To confirm the identity of a protein like Mammaglobin-A, it is first enzymatically digested, typically with trypsin, into smaller peptide fragments. birmingham.ac.uk These fragments are then analyzed by MS. Two common approaches are:
Peptide Mass Fingerprinting (PMF): This method uses techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS to generate a mass spectrum of the peptide fragments. creative-proteomics.com The resulting "fingerprint" of peptide masses is then compared against theoretical digests of proteins in a database to identify the parent protein. creative-proteomics.com
Tandem Mass Spectrometry (MS/MS): In this more powerful approach, individual peptide ions are selected in the mass spectrometer and fragmented further through collision-induced dissociation (CID). birmingham.ac.ukcreative-proteomics.com The resulting fragmentation pattern provides sequence information, which can be searched against databases to identify the peptide and, consequently, the protein with high confidence. birmingham.ac.uk N-terminal sequencing combined with MS has been used to confirm that the Mammaglobin-A protein is processed by cleaving its signal sequence. researchgate.net
Quantification: MS-based techniques can also quantify the amount of specific peptides in a complex biological sample. Methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) offer high sensitivity and specificity for quantifying target peptides, which can be correlated back to the abundance of the parent Mammaglobin-A protein.
Cellular Assays for T-Cell Reactivity to Mammaglobin-A Precursor (2-10)
Assessing the cellular immune response to Mammaglobin-A peptides is critical for vaccine development and immunotherapy research. nih.gov These assays measure the activation and function of T-cells upon encountering the specific peptide.
IFN-γ ELISPOT Assays for Cytokine Secretion
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for detecting and quantifying individual cells that secrete a specific protein, such as a cytokine. bdbiosciences.combdbiosciences.com It is widely used to measure T-cell responses to antigens.
In the context of Mammaglobin-A, peripheral blood mononuclear cells (PBMCs) from patients or healthy donors are stimulated in vitro with the Mammaglobin-A precursor (2-10) peptide. researchgate.netnih.gov T-cells within the PBMC population that recognize the peptide will become activated and secrete cytokines. The IFN-γ ELISPOT assay specifically captures and visualizes the secretion of interferon-gamma (IFN-γ), a key cytokine indicative of a Th1-type and cytotoxic T-lymphocyte (CTL) response. nih.gov The result is expressed as the number of spot-forming cells (SFCs) per million PBMCs, providing a quantitative measure of the antigen-specific T-cell frequency. nih.govnih.gov Studies have successfully used this assay to demonstrate that CD8+ T-cells from breast cancer patients react to Mammaglobin-A derived epitopes, including the (2-10) sequence. researchgate.net
| Assay Parameter | Description | Typical Application for Mammaglobin-A |
| Principle | Sandwich immunoassay on a membrane, capturing cytokines from single cells. bdbiosciences.com | Detecting and quantifying T-cells secreting IFN-γ in response to the (2-10) peptide. researchgate.netnih.gov |
| Cells Used | Peripheral Blood Mononuclear Cells (PBMCs). nih.gov | PBMCs from breast cancer patients and healthy controls. researchgate.net |
| Stimulus | Specific peptide antigen (e.g., Mammaglobin-A precursor 2-10). nih.gov | Peptides Mam-A2.2 (KLLMVLMLA) and others spanning the protein. researchgate.net |
| Cytokine Detected | Interferon-gamma (IFN-γ). nih.gov | IFN-γ as a marker for CTL and Th1 activation. researchgate.net |
| Output | Spot Forming Cells (SFCs) per million cells. nih.gov | Quantifying the frequency of peptide-specific T-cells. researchgate.netnih.gov |
Flow Cytometry for T-Cell Phenotyping and Activation Markers
Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells in a suspension. bdbiosciences.com It is essential for detailed immunophenotyping of T-cell populations responding to Mammaglobin-A peptides. nih.gov
Following stimulation with the (2-10) peptide, T-cells can be stained with a panel of fluorescently-labeled antibodies against various cell surface and intracellular proteins. miltenyibiotec.comthermofisher.com This allows researchers to:
Identify T-cell Subsets: Differentiate between CD4+ helper T-cells and CD8+ cytotoxic T-cells. bdbiosciences.com
Assess Activation Status: Measure the upregulation of activation markers such as CD25, CD69, and ICOS. nih.govreactionbiology.com
Determine Memory Phenotype: Characterize cells as naïve, central memory, effector memory, or terminally differentiated effector cells. nih.gov
Measure Intracellular Cytokines: Detect the production of cytokines like IFN-γ, TNF-α, and IL-2 at the single-cell level, complementing ELISPOT data. miltenyibiotec.com
For example, after vaccination with a Mammaglobin-A DNA vaccine, flow cytometry was used to show a significant increase in the frequency of CD4+ICOShi T-cells, indicating a specific activation of this T-cell subset. nih.gov
Immunohistochemical Staining and Immunofluorescence for Mammaglobin-A Expression Patterns
Immunohistochemistry (IHC) and immunofluorescence (IF) are tissue-based techniques used to visualize the presence and location of the Mammaglobin-A protein within tissue sections.
Immunohistochemistry (IHC): This method uses antibodies to detect Mammaglobin-A in formalin-fixed, paraffin-embedded tissue samples, which are common in clinical pathology. resclinmed.eunih.gov An enzyme-linked detection system generates a colored precipitate at the site of the antigen, which can be viewed with a standard light microscope. nih.gov IHC is widely used to study the expression patterns of Mammaglobin-A in breast cancer and other tumors. mdpi.comnih.gov Studies have shown that Mammaglobin-A is expressed in a high percentage of primary breast carcinomas, often with a cytoplasmic and membranous staining pattern in metastatic cells. resclinmed.eunih.govnih.gov The intensity and percentage of positive tumor cells are often scored to provide a semi-quantitative measure of expression. resclinmed.eunih.gov
Immunofluorescence (IF): IF is similar to IHC but uses fluorescently-labeled secondary antibodies for detection. This allows for higher resolution imaging and the ability to stain for multiple proteins simultaneously (multiplexing) using different fluorophores. While less common than IHC in routine diagnostics, IF is a valuable research tool for co-localization studies.
| Technique | Principle | Detection | Application for Mammaglobin-A | Key Findings |
| IHC | Antibody-antigen binding with enzymatic color reaction. nih.gov | Light Microscopy | Analyzing expression in large cohorts of tumor samples on tissue microarrays. mdpi.comnih.gov | Positive in 74-79% of primary breast carcinomas; expression correlates with hormone receptor status. resclinmed.eunih.gov |
| IF | Antibody-antigen binding with fluorescent dye detection. | Fluorescence Microscopy | Co-localization studies and high-resolution imaging of protein distribution in cells/tissues. | Visualization of cytoplasmic and membranous protein localization. nih.gov |
Quantitative Reverse Transcriptase Polymerase Chain Reaction (qRT-PCR) for SCGB2A2 mRNA Assessment
Quantitative Reverse Transcriptase Polymerase Chain Reaction (qRT-PCR), also known as real-time RT-PCR, is a highly sensitive and specific method for measuring the amount of a specific messenger RNA (mRNA) transcript in a biological sample. researchgate.net It is the standard method for assessing the gene expression of Mammaglobin-A, whose gene is named SCGB2A2. genecards.orgnih.gov
The process involves two main steps:
Reverse Transcription (RT): The SCGB2A2 mRNA from a sample (e.g., tumor tissue, cell lines, or peripheral blood) is converted into complementary DNA (cDNA). researchgate.net
Quantitative PCR (qPCR): The cDNA is then amplified in a real-time PCR machine using specific primers for SCGB2A2. A fluorescent signal is generated during amplification, and the level of fluorescence is proportional to the amount of amplified DNA.
By comparing the amplification kinetics to a reference or housekeeping gene, the relative or absolute quantity of SCGB2A2 mRNA in the original sample can be determined. researchgate.netwaocp.com This technique has been used extensively to show that SCGB2A2 mRNA is highly expressed in breast cancer cell lines (like ZR-75.1) and tissues compared to many other normal tissues, with the exception of normal breast and uterine cervix. nih.gov It is also a key method for detecting circulating tumor cells in the blood of breast cancer patients by measuring SCGB2A2 mRNA levels. nih.govwaocp.com
Preclinical Studies and Mechanistic Insights into Mammaglobin a Precursor 2 10 Biological Roles
In Vitro Cell Culture Models for Studying Peptide-Mediated Effects
In vitro cell culture systems are fundamental tools for dissecting the cellular and molecular impacts of Mammaglobin-A and its derived peptides. A variety of human breast cancer cell lines are employed to model the heterogeneous nature of the disease and to study specific peptide-mediated effects.
Commonly used cell lines in Mammaglobin-A research include those positive for its expression, such as ZR-75.1 and AU565, and negative controls like MDA-MB-231 and MCF-7. nih.govnih.govnih.gov These models have been instrumental in demonstrating that Mammaglobin-A can influence key aspects of cancer progression, including cell proliferation, migration, and invasion. nih.gov For instance, some studies have shown that reduced expression of MAM-A is linked to decreased cell migration and invasion capabilities. nih.gov
A primary focus of in vitro work has been to evaluate the immunogenicity of MAM-A-derived peptides. In these studies, antigen-presenting cells, such as dendritic cells, are pulsed with specific peptides and then co-cultured with T lymphocytes to stimulate an immune response. nih.govdtic.mil The cytotoxic activity of the resulting effector T cells is then tested against breast cancer cell lines. dtic.mil One study successfully generated MAM-A-specific CD8+ T cell cultures and identified candidate epitopes that could serve as antitumor vaccines. mdpi.com
Specifically, the Mammaglobin-A precursor (2-10) peptide, with the amino acid sequence KLLMVLMLA, has been identified as an immunogenic epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs). dtic.milresearchgate.net In vitro studies using CTL lines generated against this peptide have demonstrated significant cytotoxic activity against breast cancer cells that express the appropriate Human Leukocyte Antigen (HLA) type. researchgate.net
Table 1: Cell Lines Used in Mammaglobin-A Research
| Cell Line | Mammaglobin-A Expression | Typical Use in MAM-A Studies |
|---|---|---|
| ZR-75.1 | Positive | Investigating cell-surface expression, target for imaging agents. nih.gov |
| AU565 | Positive | Target for T cell-mediated cytotoxicity assays. nih.gov |
| MDA-MB-231 | Negative | Negative control in expression and targeting studies. nih.govnih.gov |
| MCF-7 | Negative | Negative control for HLA-A2 restricted cytotoxicity. nih.gov |
Investigation of Intracellular Signaling Pathways Modulated by Mammaglobin-A or its Fragments
Understanding the intracellular signaling pathways affected by Mammaglobin-A is critical to unraveling its role in breast cancer biology. Research indicates that MAM-A is not merely a passive biomarker but may actively contribute to tumor progression by modulating key cellular pathways.
Studies have suggested that upregulation of Mammaglobin-A can promote tumor cell proliferation, migration, and invasion by activating several critical signaling pathways. nih.gov These include:
Mitogen-Activated Protein Kinase (MAPK) pathway: A central pathway that regulates cell growth, proliferation, and differentiation.
Focal Adhesion Kinase (FAK) pathway: Involved in cell adhesion, migration, and survival.
Matrix Metalloproteinases (MMPs): Enzymes that degrade the extracellular matrix, facilitating invasion and metastasis.
Nuclear Factor kappa B (NF-κB) pathway: A key regulator of inflammation, immunity, cell survival, and proliferation. nih.gov
There is also evidence linking Mammaglobin-1 to the promotion of aggressiveness in trastuzumab-resistant breast cancer cells through the regulation of NF-κB. taylorandfrancis.com Additionally, the gene encoding Mammaglobin-A, SCGB2A2, is predicted to be involved in the androgen receptor signaling pathway. genecards.org It is important to note that these findings are associated with the full-length Mammaglobin-A protein; specific signaling activities of its fragments, such as the (2-10) precursor, have not been distinctly characterized.
Table 2: Signaling Pathways Associated with Mammaglobin-A
| Signaling Pathway | Potential Role in Cancer | Reference |
|---|---|---|
| Mitogen-Activated Protein Kinase (MAPK) | Promotes tumor cell proliferation and migration. | nih.gov |
| Focal Adhesion Kinase (FAK) | Involved in cell migration and invasion. | nih.gov |
| Nuclear Factor kappa B (NF-κB) | Promotes aggressiveness and potential drug resistance. | nih.govtaylorandfrancis.com |
Role of Mammaglobin-A Precursor (2-10) in Antigenicity Studies
The field of tumor immunology has identified Mammaglobin-A as a promising tumor-associated antigen for the development of cancer vaccines and immunotherapies. nih.gov An antigen is a molecule capable of inducing an immune response, and its antigenicity is its ability to bind to the products of that response, such as T-cell receptors.
The Mammaglobin-A precursor (2-10) peptide (KLLMVLMLA) has been specifically identified as an immunogenic T-cell epitope. dtic.milresearchgate.net This means it is a fragment of the larger protein that can be presented by HLA molecules on the surface of cancer cells and recognized by T cells.
Key findings from antigenicity studies include:
HLA Restriction: The (2-10) peptide has been shown to be recognized by CD8+ T cells in the context of both HLA-A2 and HLA-A3 molecules, broadening its potential applicability across different patient populations. dtic.milresearchgate.net
T-Cell Reactivity: Using techniques like the IFN-γ ELISPOT assay, researchers have demonstrated that CD8+ T cells isolated from the peripheral blood of breast cancer patients can recognize and react to the (2-10) peptide. dtic.milresearchgate.net
Cytotoxic Potential: CD8+ cytotoxic T lymphocyte (CTL) lines generated in vitro against the (2-10) peptide have shown the ability to lyse HLA-matched, Mammaglobin-A-positive breast cancer cells. researchgate.net This confirms that the peptide is not only recognized but can also trigger a tumor-killing function.
These antigenicity studies are foundational for the clinical development of vaccines. A phase I clinical trial of a MAM-A DNA vaccine has demonstrated that it is safe and can significantly increase the frequency of MAM-A-specific CD8 T cells in patients with metastatic breast cancer. aacrjournals.org
Advanced Research Avenues and Unexplored Facets of Mammaglobin a Precursor 2 10
Elucidation of Additional Processing Enzymes and Their Specificity
The generation of the Mammaglobin-A precursor (2-10) peptide for presentation by MHC class I molecules is a multi-step process involving several key enzymes whose precise interplay with the Mammaglobin-A protein remains an active area of investigation. The initial step in the processing of Mammaglobin-A, a secretory protein, involves the cleavage of its N-terminal signal peptide. nih.govuniprot.org This is catalyzed by the Signal Peptidase Complex (SPC), an essential multi-subunit enzyme located in the membrane of the endoplasmic reticulum (ER). nih.govwikipedia.orgyeastgenome.org The SPC recognizes specific cleavage sites and removes the signal peptide from the pre-protein as it is translocated into the ER lumen. yeastgenome.orgcreative-proteomics.com
Following this initial cleavage, the liberated signal peptide is further processed to generate the final 9-mer epitope. For MHC class I presentation, intracellular proteins are typically degraded by the proteasome, a large protein complex responsible for breaking down proteins into smaller peptides. nih.govnih.govyoutube.com These peptides, typically 8-10 amino acids in length, are then transported into the ER by the Transporter associated with Antigen Processing (TAP). youtube.comembopress.org It is highly probable that the proteasome, and potentially immunoproteasome variants in immune cells, are responsible for the C-terminal cleavage of the Mammaglobin-A signal peptide to yield the KLLMVLMLA epitope. nih.gov However, some signal peptide fragments have been shown to associate with MHC class I molecules independent of TAP, suggesting alternative processing and transport mechanisms may exist. embopress.org
Future research must focus on identifying the specific proteasomal subunits and other cytosolic or ER-resident peptidases that are involved in trimming the Mammaglobin-A signal peptide to its final form. Understanding the specificity of these enzymes is crucial for predicting epitope generation and could inform the design of strategies to enhance antigen presentation for immunotherapeutic purposes.
High-Resolution Structural Determination of Mammaglobin-A Precursor (2-10)-MHC Complexes
The interaction between a peptide and an MHC molecule is a critical determinant of T-cell recognition. While the Mammaglobin-A precursor (2-10) peptide is known to be presented by the HLA-A2 allele, a high-resolution crystal structure of the KLLMVLMLA-HLA-A2 complex has not yet been determined. nih.gov The elucidation of this structure is a paramount goal for future research.
Structural studies of other HLA-A2-peptide complexes reveal a binding groove composed of an eight-stranded beta-sheet topped by two alpha-helices. nih.gov This groove contains several pockets that accommodate the side chains of the bound peptide, with specific anchor residues on the peptide being critical for stable binding. nih.gov A high-resolution structure of the KLLMVLMLA-HLA-A2 complex would provide several key insights:
Precise Anchor Residues: It would definitively identify which amino acid side chains of the KLLMVLMLA peptide fit into the binding pockets of the HLA-A2 groove, explaining the molecular basis for its binding affinity.
Peptide Conformation: It would reveal the exact conformation of the peptide backbone and the orientation of its side chains when bound to HLA-A2.
TCR Interaction Surface: The structure would delineate the combined peptide-MHC surface that is presented to the T-cell receptor (TCR), providing a template for understanding TCR specificity and for the potential design of engineered TCRs for adoptive cell therapy.
Obtaining this structural data, likely through X-ray crystallography, would be a significant step forward in rationally designing more potent immunotherapies targeting this epitope.
Characterization of Potential Non-Immunological Functions of the Peptide Fragment
While the immunological role of the Mammaglobin-A (2-10) peptide as a T-cell epitope is its most studied function, it is conceivable that this and other fragments of the signal peptide possess intrinsic biological activities. nih.gov Research on other proteins has shown that cleaved signal peptides are not always inert and rapidly degraded. nih.govmdpi.com Instead, they can be released from the ER membrane and have post-targeting functions. nih.gov
For example, a fragment of the preprolactin signal peptide is released into the cytosol where it interacts with calmodulin, a key signaling molecule. embopress.orgnih.gov In other cases, signal peptide fragments derived from MHC class I molecules themselves can be presented by nonclassical MHC molecules to signal to Natural Killer (NK) cells. nih.gov Some fragments have also been shown to promote the secretion of pro-inflammatory molecules, aiding in macrophage migration. mdpi.com
These precedents suggest several unexplored possibilities for the Mammaglobin-A (2-10) peptide:
Intracellular Signaling: The peptide could potentially interact with cytosolic proteins to modulate signaling pathways within the cancer cell. Given that the full Mammaglobin-A protein is implicated in pathways related to proliferation and migration, its signal peptide fragment could have similar or distinct roles. mdpi.com
Intercellular Communication: Signal peptide fragments have been found within extracellular vesicles, suggesting they could act as messengers between cells. mdpi.com
Modulation of the Tumor Microenvironment: By acting on cancer cells or surrounding immune cells, the peptide could influence the local tumor microenvironment in ways not directly related to T-cell activation.
Characterizing these potential non-immunological functions requires the development of new experimental approaches to track the fate of the signal peptide after cleavage and to identify its binding partners.
Development of Novel Research Tools and Probes Targeting Mammaglobin-A Precursor (2-10)
Advancing the study of the Mammaglobin-A (2-10) peptide necessitates the creation of specific and robust research tools. While some tools exist for the full-length protein, such as ELISA kits and antibodies for immunohistochemistry, reagents that specifically target the (2-10) peptide are less developed. mybiosource.comptglab.comaacrjournals.org The development of novel probes is a critical research avenue.
| Research Tool/Probe | Description | Application | Status |
| Synthetic Peptide | Chemically synthesized KLLMVLMLA peptide. | Used in functional assays like ELISPOT to stimulate T-cells and measure IFN-γ release. nih.gov | Available |
| MHC Class I Tetramers | A complex of four HLA-A2 molecules, each loaded with the KLLMVLMLA peptide, linked to a fluorochrome. immunology.orgmblbio.com | Binds with high avidity to specific T-cell receptors, allowing for the direct visualization, quantification, and isolation of Mammaglobin-A (2-10)-specific CD8+ T-cells via flow cytometry. immunology.orgnih.gov | Development Proposed |
| Peptide-Specific Antibodies | Monoclonal or polyclonal antibodies raised specifically against the KLLMVLMLA sequence. nih.gov | Could be used for direct detection of the peptide in cell lysates (Western Blot) or potentially for imaging if the peptide is presented on the cell surface in sufficient quantities. Could form the basis of a specific ELISA. | Development Proposed |
| TCR-like Antibodies | Engineered antibodies that recognize the peptide-MHC complex with the specificity of a T-cell receptor. | Highly specific reagents for detecting cells presenting the KLLMVLMLA epitope; potential therapeutic applications. | Development Proposed |
The creation of these tools, particularly MHC tetramers and peptide-specific antibodies, would greatly facilitate the monitoring of immune responses in clinical trials of Mammaglobin-A-targeted vaccines and would enable more detailed basic research into the peptide's processing, presentation, and function.
Comparative Analysis of Mammaglobin-A Precursor (2-10) Across Species Homologs
The study of the Mammaglobin-A (2-10) epitope in preclinical models depends on the degree to which the peptide sequence is conserved across species. Mammaglobin-A is encoded by the SCGB2A2 gene. wikipedia.orggenecards.org Comparative sequence analysis, a method used to identify functionally important regions of the genome by comparing sequences from different organisms, is essential. sanger.ac.uk
An alignment of the N-terminal signal peptide region of human Mammaglobin-A with its ortholog in the mouse (Mus musculus) reveals significant divergence.
| Species | Gene | Amino Acids 1-18 (Signal Peptide) | (2-10) Epitope Conservation |
| Homo sapiens | SCGB2A2 | MKLLMVLMLA ALTLGAML | 100% (Reference) |
| Mus musculus | Scgb2a2 | MKLFLLLMLVVLTLGVML | Not Conserved |
As shown in the table, the sequence corresponding to the human (2-10) epitope is not conserved in the mouse ortholog. This lack of conservation has significant implications for research, indicating that standard mouse models would not be suitable for studying the specific immune response to the human KLLMVLMLA epitope. To overcome this, researchers must use specialized transgenic mice that express the human HLA-A2 molecule. nih.gov This allows for the study of human-specific epitopes in an in vivo setting, which was a strategy employed in the initial characterization of the Mammaglobin-A (2-10) peptide's immunogenicity. nih.gov Further analysis across a broader range of species could provide insights into the evolutionary pressures on the signal peptide sequence.
Q & A
Q. How should researchers address ethical considerations when using human-derived Mammaglobin-A data?
- Methodological Answer: Obtain IRB approval for de-identified tissue use. Anonymize patient metadata and restrict access to password-protected databases. For gene expression studies, comply with GDPR/HIPAA regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
